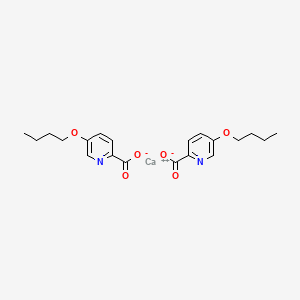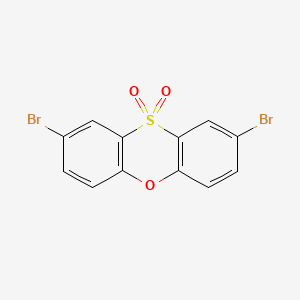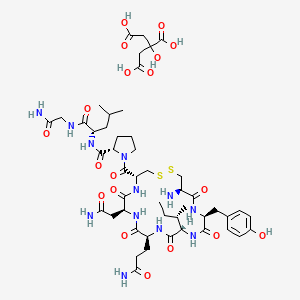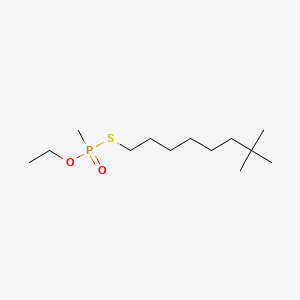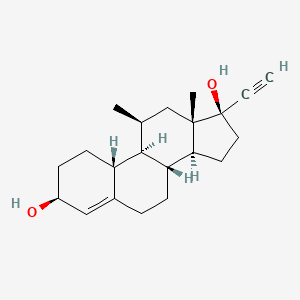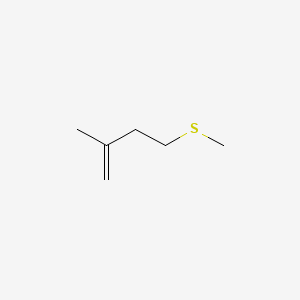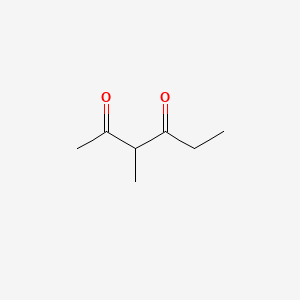
3-Methyl-2,4-hexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-hexanedione is an organic compound with the molecular formula C7H12O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-hexanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,4-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl groups.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2,4-hexanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4-hexanedione involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound can undergo nucleophilic addition reactions, forming various intermediates and products. The specific pathways and molecular targets depend on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexanedione: A similar diketone with a different substitution pattern.
2,5-Hexanedione: Another diketone with a different carbonyl group arrangement.
3-Methyl-2,5-hexanedione: A compound with a similar structure but different carbonyl positions.
Uniqueness
3-Methyl-2,4-hexanedione is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the 3-position and the carbonyl groups at the 2 and 4 positions make it distinct from other hexanediones .
Propriétés
Numéro CAS |
4220-52-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3 |
Clé InChI |
CAVUEALRYKNYRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




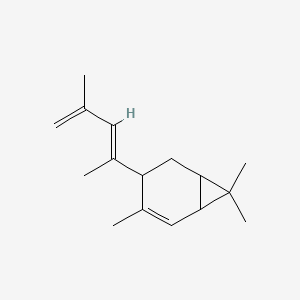
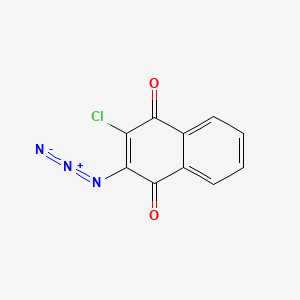

![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
